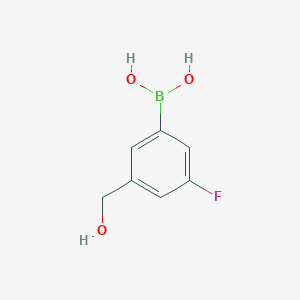
3-氟-5-(羟甲基)苯基硼酸
描述
3-Fluoro-5-(hydroxymethyl)phenylboronic acid: is an organic compound with the molecular formula C7H8BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group.
科学研究应用
Chemistry: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. It serves as a versatile building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols and other functional groups .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in sensors and electronic devices .
作用机制
Target of Action
3-Fluoro-5-(hydroxymethyl)phenylboronic Acid is primarily used as a reactant in the synthesis of biologically active molecules . It is involved in Suzuki-Miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves the interaction of the 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid with a metal catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst, typically palladium, forms a new bond with the boronic acid. In transmetalation, the organic group attached to the boron atom in the boronic acid is transferred to the metal .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in which 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid is involved. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The end product of this reaction depends on the other reactants involved in the coupling.
Pharmacokinetics
The rate of hydrolysis of similar boronic acids is known to be influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the action of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is used in the synthesis of various biologically active molecules, including Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors .
Action Environment
The action of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid is influenced by environmental factors such as the pH of the reaction environment . The rate of the hydrolysis reaction, a key step in the Suzuki-Miyaura coupling, is considerably accelerated at physiological pH . Additionally, the presence of certain substances, such as ethers, can catalyze reactions involving boronic acids .
生化分析
Biochemical Properties
3-Fluoro-5-(hydroxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid can interact with lectins and other carbohydrate-binding proteins, making it useful in studying carbohydrate-protein interactions.
Cellular Effects
The effects of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered cell proliferation and apoptosis . Furthermore, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid can impact gene expression by inhibiting transcription factors or modifying histone acetylation patterns, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, the compound can inhibit proteases by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in gene transcription and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 3-Fluoro-5-(hydroxymethyl)phenylboronic acid can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or persistent changes in gene expression. These long-term effects are essential for evaluating the potential therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes or signaling pathways . At higher doses, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects, where a specific dose range elicits a significant biological response, are also observed, emphasizing the need for precise dosing in experimental and clinical settings.
Metabolic Pathways
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability, distribution, and excretion, ultimately affecting its pharmacokinetic and pharmacodynamic properties. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-Fluoro-5-carboxyphenylboronic acid.
Reduction: Formation of 3-Fluoro-5-methylphenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
相似化合物的比较
- 4-Fluorophenylboronic acid
- 3-Fluoro-5-methylphenylboronic acid
- 3-Fluoro-4-hydroxymethylphenylboronic acid
Comparison: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in certain types of reactions and potential for forming specific interactions in biological systems .
属性
IUPAC Name |
[3-fluoro-5-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNFWNSYUVQREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146614-40-5 | |
| Record name | 3-Fluoro-5-(hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


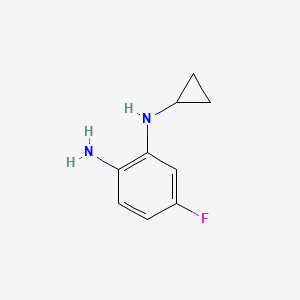
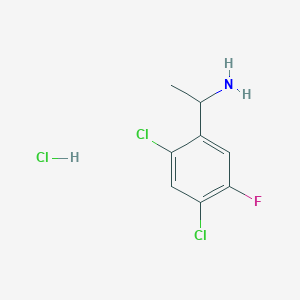
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)
![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)
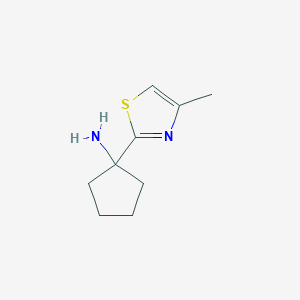
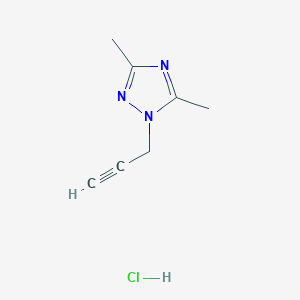

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)
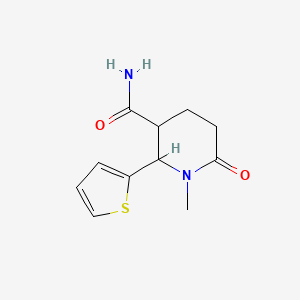
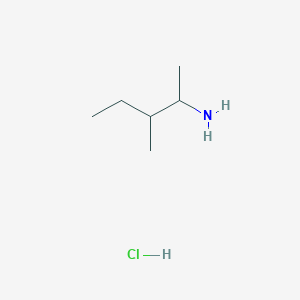
![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)
